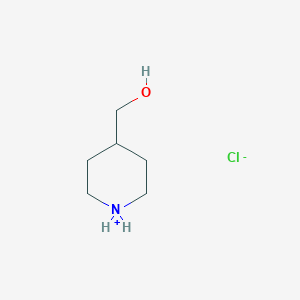

Piperidin-1-ium-4-ylmethanol;chloride

Beschreibung

Piperidin-1-ium-4-ylmethanol chloride is a piperidinium salt featuring a hydroxymethyl (-CH₂OH) substituent at the 4-position of the piperidine ring, with chloride as the counterion. The compound’s polar hydroxymethyl group likely enhances solubility in polar solvents, making it suitable for biological or synthetic applications.

Eigenschaften

IUPAC Name |

piperidin-1-ium-4-ylmethanol;chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO.ClH/c8-5-6-1-3-7-4-2-6;/h6-8H,1-5H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPQFGECQYJPNCI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C[NH2+]CCC1CO.[Cl-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of piperidine derivatives, including Piperidin-1-ium-4-ylmethanol;chloride, typically involves the hydrogenation of pyridine over a molybdenum disulfide catalyst. This process converts pyridine into piperidine, which can then be further modified to produce various derivatives . Another method involves the reduction of pyridine via a modified Birch reduction using sodium in ethanol .

Industrial Production Methods

Industrial production of piperidine derivatives often employs catalytic hydrogenation due to its efficiency and cost-effectiveness. The reaction conditions typically involve high pressure and temperature to ensure complete conversion of pyridine to piperidine .

Analyse Chemischer Reaktionen

Types of Reactions

Piperidin-1-ium-4-ylmethanol;chloride undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide

Reduction: Lithium aluminum hydride, sodium borohydride

Substitution: Halogens, alkylating agents

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of piperidine derivatives can produce piperidinones, while reduction can yield various substituted piperidines .

Wissenschaftliche Forschungsanwendungen

Synthetic Routes

Piperidin-1-ium-4-ylmethanol;chloride is often synthesized through nucleophilic substitution reactions involving piperidine derivatives. The typical synthetic route involves the reaction of piperidin-4-ylmethanol with an appropriate chlorinating agent under controlled conditions.

| Step | Reaction | Conditions |

|---|---|---|

| 1 | Nucleophilic substitution of piperidin-4-ylmethanol with a chlorinating agent | Base (e.g., NaOH), controlled temperature |

| 2 | Purification | Recrystallization or chromatography |

This compound can also be utilized as an intermediate in the synthesis of various bioactive compounds, enhancing its utility in chemical research and pharmaceutical development.

Industrial Applications

In industrial settings, Piperidin-1-ium-4-ylmethanol;chloride is used to produce specialty chemicals. Its unique structure allows for modifications that yield derivatives with enhanced properties, making it valuable in the production of agrochemicals and pharmaceuticals.

Antimicrobial and Anticancer Properties

Research has shown that Piperidin-1-ium-4-ylmethanol;chloride exhibits potential antimicrobial and anticancer activities. Studies indicate that derivatives of this compound can inhibit the growth of various pathogens, including bacteria and fungi, making it a candidate for developing new antimicrobial agents .

Case Study: Antimicrobial Activity

A study investigated the efficacy of Piperidin-1-ium derivatives against Mycobacterium tuberculosis, revealing promising results with minimum inhibitory concentrations (MIC) below 3.80 μM. This highlights the potential of these compounds in treating resistant bacterial infections .

Drug Design and Development

Piperidin-1-ium derivatives are increasingly recognized as valuable scaffolds in drug design due to their ability to interact with various biological targets. Recent advances demonstrate that modifications to the piperidine ring can significantly enhance the pharmacological profiles of these compounds, improving their efficacy and bioavailability .

Table: Structure-Activity Relationship (SAR)

| Compound | Modifications | Biological Activity |

|---|---|---|

| Compound A | 3-position fluorination | Enhanced potency against cancer cells |

| Compound B | 4-position substitution | Improved water solubility and bioavailability |

This table summarizes findings from recent studies that illustrate how structural modifications can lead to improved therapeutic outcomes.

Wirkmechanismus

The mechanism of action of Piperidin-1-ium-4-ylmethanol;chloride involves its interaction with specific molecular targets and pathways. For example, piperidine derivatives have been shown to inhibit certain enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific derivative and its intended application .

Vergleich Mit ähnlichen Verbindungen

Functional Group Variations

- Hydroxymethyl vs. Aminomethyl: The hydroxymethyl group in Piperidin-1-ium-4-ylmethanol chloride contrasts with the aminomethyl (-CH₂NH₂) group in ’s compound . The former is more hydrophilic, while the latter may enhance binding to biological targets (e.g., enzymes or receptors).

- Aromatic Substitutents: Compounds like 4-(Aminomethyl)piperidin-1-ylmethanone dihydrochloride incorporate pyridine rings, which can improve metabolic stability and receptor affinity compared to aliphatic hydroxymethyl groups.

Pharmacological Relevance

Piperidine derivatives are prominent in drug discovery. While Piperidin-1-ium-4-ylmethanol chloride’s exact role is unclear, its polar groups suggest utility as an intermediate in synthesizing bioactive molecules.

Q & A

What experimental methodologies are recommended for synthesizing Piperidin-1-ium-4-ylmethanol;chloride, and how can reaction yields be optimized?

Basic Research Focus

Synthesis typically involves multi-step protocols, such as Mannich reactions or condensation of arylpyrazole precursors with piperidine derivatives. For example, 1-aryl-3-phenethylamino-1-propanone hydrochlorides are synthesized via Mannich reactions using paraformaldehyde and phenethylamine hydrochloride . Optimizing yields (reported 87–98%) requires controlled stoichiometry, temperature gradients (e.g., reflux at 60–70°C), and purification via column chromatography or recrystallization . Monitoring reaction progress with TLC (e.g., methanol:DCM 4:6) ensures intermediate stability .

Advanced Research Focus

For regioselective functionalization, computational modeling (e.g., density functional theory) can predict reactive sites on the piperidine ring. Coupling with microwave-assisted synthesis may reduce side products. Kinetic studies using HPLC-MS can identify rate-limiting steps .

How can structural contradictions in spectroscopic data (e.g., NMR vs. X-ray crystallography) for Piperidin-1-ium-4-ylmethanol;chloride be resolved?

Basic Research Focus

Cross-validate NMR (¹H/¹³C) and FT-IR data with reference spectra from databases like NIST Chemistry WebBook . Assign proton environments using 2D-COSY and HSQC to resolve overlapping signals .

Advanced Research Focus

Resolve crystallographic ambiguities (e.g., disorder in chloride counterions) using SHELXL refinement with high-resolution (<1.0 Å) X-ray data . Compare anisotropic displacement parameters (ORTEP plots) to validate hydrogen bonding networks . For discrepancies in tautomeric forms, employ variable-temperature NMR or neutron diffraction .

What strategies are effective for characterizing the stability of Piperidin-1-ium-4-ylmethanol;chloride under varying pH and temperature conditions?

Basic Research Focus

Conduct accelerated stability studies via forced degradation (e.g., 0.1M HCl/NaOH at 40°C for 24h). Monitor decomposition by HPLC-UV and identify degradation products using LC-QTOF-MS .

Advanced Research Focus

Apply Arrhenius kinetics to predict shelf-life under storage conditions. Use molecular dynamics simulations to model hydrolysis pathways at the piperidinium nitrogen . Pair with DSC/TGA to correlate thermal events (e.g., melting point shifts) with structural degradation .

How can researchers validate the purity of Piperidin-1-ium-4-ylmethanol;chloride for pharmacological assays?

Basic Research Focus

Quantify purity via HPLC-ELSD (evaporative light scattering detection) to avoid UV-active impurities. Validate against certified reference materials (CRMs) from PubChem or NIST .

Advanced Research Focus

Use chiral chromatography (e.g., Chiralpak IA) to resolve enantiomeric impurities if asymmetric centers are present. Couple with NMR crystallography to confirm polymorphic homogeneity .

What computational approaches are suitable for predicting the biological activity of Piperidin-1-ium-4-ylmethanol;chloride derivatives?

Advanced Research Focus

Perform molecular docking (AutoDock Vina) against target proteins (e.g., GPCRs) using crystal structures from the PDB. Validate binding affinities with free-energy perturbation (FEP) calculations . For ADMET profiling, use QSAR models in Schrodinger’s QikProp to predict logP, BBB permeability, and CYP450 inhibition .

How can researchers address discrepancies in reported solubility data for Piperidin-1-ium-4-ylmethanol;chloride?

Basic Research Focus

Standardize solvent systems (e.g., phosphate buffer pH 7.4 vs. DMSO) and measure solubility via nephelometry. Cross-reference with PubChem’s computed logS values .

Advanced Research Focus

Apply Hansen solubility parameters (HSPiP software) to correlate solubility with solvent polarity. Use cryo-TEM to visualize micelle formation in aqueous media .

What safety protocols are critical when handling Piperidin-1-ium-4-ylmethanol;chloride in laboratory settings?

Basic Research Focus

Follow GHS guidelines: Use PPE (nitrile gloves, lab coat) and work in a fume hood. For spills, neutralize with inert adsorbents (vermiculite) and dispose via hazardous waste protocols .

Advanced Research Focus

Conduct in vitro toxicity screening (e.g., Ames test for mutagenicity) if structural analogs show reactivity alerts. Monitor airborne particulates with real-time FTIR spectroscopy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.